molecular formula C20H28O2 B14407071 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81851-45-8

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14407071
CAS No.: 81851-45-8
M. Wt: 300.4 g/mol
InChI Key: CHAMMHKBBRIURT-UHFFFAOYSA-N
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Description

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C20H28O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core is formed through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions.

    Introduction of the Alkyl Chain: The 4-(4-Methylphenyl)pentyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of 4-methylphenylpentyl chloride with the spiroketal core in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroketal derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced spiroketal derivatives

    Substitution: Substituted spiroketal derivatives

Scientific Research Applications

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-Tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene

Uniqueness

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is unique due to the presence of the 4-(4-Methylphenyl)pentyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

81851-45-8

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

8-[4-(4-methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,12,17-18H,3-5,11,13-15H2,1-2H3

InChI Key

CHAMMHKBBRIURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2CCC3(C=C2)OCCO3

Origin of Product

United States

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